(S)-NODAGA-tris(t-Bu ester)

Fibrosis Imaging PET Radiochemistry Biodistribution

(S)-NODAGA-tris(t-Bu ester) is a fully tert-butyl protected NODAGA precursor for SPPS. Unlike NOTA analogs, its glutaric spacer yields neutral Ga-68 complexes with minimal abdominal organ uptake, essential for high-contrast PET imaging. This tris-protected chelator enables versatile theranostic labeling with Ga-68, Cu-64, Lu-177, and In-111. Procure to ensure precise biodistribution in your targeted radiopharmaceuticals.

Molecular Formula C27H49N3O8
Molecular Weight 543.7 g/mol
Cat. No. B8068173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-NODAGA-tris(t-Bu ester)
Molecular FormulaC27H49N3O8
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m0/s1
InChIKeyADHGPCATMVZKLP-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-NODAGA-tris(t-Bu ester) CAS 438553-50-5: Properties, Specifications, and Procurement Data


(S)-NODAGA-tris(t-Bu ester), also known as (S)-4-(4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, is a tert-butyl protected precursor of NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), a bifunctional chelator (BFC) belonging to the NOTA family of macrocyclic ligands [1]. Its molecular formula is C27H49N3O8 with a molecular weight of 543.69 g/mol [2]. This compound is characterized by a 9-membered 1,4,7-triazacyclononane (TACN) ring core functionalized with three carboxylate pendant arms, all of which are protected as tert-butyl esters to facilitate selective conjugation in solid-phase peptide synthesis and radiopharmaceutical precursor development . It serves as a critical building block for synthesizing targeted PET imaging agents and radiotheranostics, particularly those labeled with Ga-68, Cu-64, and Lu-177 [3]. Reputable vendors supply this compound with standard purity specifications ranging from 95% to 97% as verified by HPLC and NMR [2].

Why Generic Substitution Fails: (S)-NODAGA-tris(t-Bu ester) vs. Other NOTA Family Precursors


Generic substitution among NOTA family tert-butyl protected precursors (e.g., NOTA-bis(tBu)ester, NODA, or DOTA derivatives) is not scientifically valid due to substantial differences in chelator geometry, net charge of resulting metal complexes, and subsequent in vivo biodistribution profiles. Specifically, the NODAGA framework, which incorporates a glutaric acid spacer arm, yields neutral Ga-68 complexes, whereas the NOTA scaffold produces positively charged complexes [1]. This difference in charge directly impacts non-target organ uptake, particularly in the liver, spleen, and kidneys, making NODAGA conjugates preferable for applications requiring minimal background signal [2]. Furthermore, the full tris-protection strategy of (S)-NODAGA-tris(t-Bu ester) differs from the partially protected NOTA-bis(tBu)ester, mandating different deprotection and conjugation protocols . Therefore, procurement decisions must be based on the specific chelator backbone required for the intended pharmacokinetic and imaging outcome.

(S)-NODAGA-tris(t-Bu ester) Product-Specific Quantitative Evidence Guide


In Vitro Binding Specificity of NODAGA vs. NOTA Conjugates in Fibrotic Tissue

In a direct comparative study, a cyclic peptide c[CPGRVMHGLHLGDDEGPC] was conjugated to either NODAGA(tBu)3 or NOTA(tBu)2 via a PEG2 linker and radiolabeled with Ga-68. The binding specificity of both tracers to fibrotic heart tissue was assessed using in vitro autoradiography. The NODAGA-conjugated tracer exhibited a slightly lower equilibrium dissociation constant (Kd), indicating a modestly higher binding affinity compared to the NOTA conjugate [1].

Fibrosis Imaging PET Radiochemistry Biodistribution

Radiochemical Yield and Purity of NODAGA- and NOTA-Based Tracers

In the synthesis of fibrosis-targeting PET tracers, the conjugation yield of the peptide to NODAGA(tBu)3 was compared directly to that of NOTA(tBu)2. The NODAGA conjugate was synthesized with a yield of 41%, while the NOTA conjugate achieved a higher yield of 56% under identical conditions [1]. However, for both chelators, the subsequent Ga-68 radiolabeling step was highly efficient and consistent, producing tracers with comparable radiochemical purity [1].

Radiochemistry Ga-68 Labeling Peptide Conjugation

In Vivo Biodistribution: Lower Non-Target Organ Uptake with NODAGA vs. NOTA

A pivotal in vivo study in healthy rats directly compared the biodistribution of Ga-68 labeled peptides conjugated with NODAGA versus NOTA. The neutral [68Ga]Ga-NODAGA complex demonstrated significantly lower uptake in key abdominal organs compared to the positively charged [68Ga]Ga-NOTA complex. This resulted in a superior biodistribution profile for the NODAGA conjugate, characterized by faster clearance from non-target tissues [1].

Pharmacokinetics Biodistribution In Vivo Imaging

Chiral Purity and Vendor Specifications: (S)- vs. (R)-Enantiomers

The target compound is the (S)-enantiomer, CAS 438553-50-5, which is the commonly used and widely cited form in radiopharmaceutical precursor development . In contrast, the (R)-enantiomer, CAS 1252799-47-5, is a distinct product with its own procurement channel [1]. Reputable vendors of the (S)-enantiomer, such as Bidepharm and BroadPharm, provide standard purity specifications of 97% . TCI offers the racemic mixture (or unspecified stereochemistry, CAS 1190101-34-8) with a purity of >95.0% (HPLC) and provides detailed storage conditions (-20°C, under inert gas, protect from light and moisture) [2].

Chiral Purity Quality Control Precursor Specification

Best Research and Industrial Application Scenarios for (S)-NODAGA-tris(t-Bu ester)


Development of PET Imaging Agents for Fibrosis with Low Abdominal Background

This precursor is ideally suited for developing Ga-68 PET tracers targeting fibrosis in organs such as the liver and kidneys. As demonstrated in direct comparative studies, conjugates based on the NODAGA framework exhibit significantly lower non-target uptake in these abdominal organs compared to NOTA-based conjugates, resulting in superior image contrast and diagnostic accuracy [1].

Solid-Phase Peptide Synthesis of Versatile Radiometal Chelator Conjugates

The fully protected tert-butyl ester form of (S)-NODAGA allows for its direct incorporation into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This enables the creation of a single peptide precursor that, upon deprotection, can be radiolabeled with various metals, including Ga-68 for PET, Cu-64 for PET, Lu-177 for therapy, or In-111 for SPECT, providing a versatile platform for theranostic applications [2].

Synthesis of Targeted PSMA Radiopharmaceuticals for Prostate Cancer

The NODAGA chelator, derived from this precursor, is a well-validated component in the synthesis of high-affinity, urea-based PSMA inhibitors. These inhibitors, when labeled with Ga-68 or Cu-64, are used clinically for the sensitive and specific PET imaging of prostate cancer lesions, including metastatic sites. The (S)-NODAGA-tris(t-Bu ester) is the key starting material for generating these clinically relevant imaging agents [3].

Creation of Pre-targeted Radioimmunotherapy (PRIT) Constructs

The rapid blood clearance and efficient renal excretion profile of NODAGA-based constructs, as shown in preclinical models, makes them excellent candidates for pre-targeted radioimmunotherapy (PRIT) strategies. In PRIT, a non-radioactive antibody-chelator conjugate is administered first and allowed to accumulate at the tumor. A small, fast-clearing radiolabeled hapten (which can be derived from this precursor) is then injected to bind the tumor-localized chelator, minimizing systemic radiation exposure. The favorable pharmacokinetics of NODAGA conjugates are a key enabler of this approach [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-NODAGA-tris(t-Bu ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.